3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one
Overview
Description
3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one is a heterocyclic organic compound belonging to the class of pyrans. It is characterized by a six-membered ring containing one oxygen atom and two double bonds. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Scientific Research Applications
3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications extend to the development of new materials, catalysts, and intermediates in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by ruthenium carbene complexes such as Grubbs' catalysts. Hydride sources like sodium hydride (NaH) or sodium borohydride (NaBH4) are often used to activate the catalysts.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using solvent-free conditions at ambient temperature and atmospheric pressure. This method is practical and mild, making it suitable for large-scale production. Molecular iodine can also be used as a catalyst under these conditions.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can participate in substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyran-2,6(3H)-dione derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyran compounds.
Mechanism of Action
The mechanism by which 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets and pathways involved in chemical transformations, such as the formation of carbon-carbon and carbon-oxygen bonds. The exact mechanism can vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one is similar to other pyran derivatives, such as 2H-Pyran, 3,4-dihydro- and 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-. it is unique in its specific structural features and reactivity. The presence of the dimethyl group at the 4-position contributes to its distinct chemical behavior compared to other pyran compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4,4-dimethyl-3H-pyran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-4-9-6(8)5-7/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJQMPGDRXUFQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998180 | |
Record name | 4,4-Dimethyl-3,4-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76897-39-7 | |
Record name | 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76897-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076897397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Dimethyl-3,4-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.